N-(4-fluorophenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidine core fused with a furan-2-ylmethyl group at position 3, a thioacetamide bridge at position 2, and a 4-fluorophenyl substituent on the acetamide moiety. The benzofuropyrimidine scaffold is a heterocyclic system known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and anticancer applications . The furan-2-ylmethyl group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the 4-fluorophenyl group contributes to metabolic stability and electronic effects .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O4S/c24-14-7-9-15(10-8-14)25-19(28)13-32-23-26-20-17-5-1-2-6-18(17)31-21(20)22(29)27(23)12-16-4-3-11-30-16/h1-11H,12-13H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTWBEXAWVSWQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)F)CC5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound with potential biological activities. Its structure features a fluorinated aromatic ring and a complex heterocyclic moiety, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 902904-17-0 |
| Molecular Formula | C23H16FN3O4S |
| Molecular Weight | 449.5 g/mol |
Biological Activity
Research into the biological activity of this compound is still emerging. However, several studies have highlighted its potential in various therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The presence of the furan and benzofuro moieties may enhance interaction with cellular targets involved in tumor growth and proliferation.
- Neuroprotective Effects : Related compounds have shown promise in models of neurodegenerative diseases. For instance, compounds that modulate neurotransmitter levels have been linked to protective effects against oxidative stress in neuronal cells, which could be relevant for this compound.
- Indoleamine 2,3-Dioxygenase Inhibition : The compound has been studied for its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and tumor immunosuppression. Inhibiting IDO may enhance the efficacy of cancer therapies by restoring immune function against tumors .
Case Study 1: Anticancer Potential
A study investigating structurally similar compounds found that they induced apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests that this compound may possess similar properties.
Case Study 2: Neuroprotective Mechanisms
In a zebrafish model of epilepsy, related compounds demonstrated neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress markers. These findings imply that this compound could potentially offer similar benefits in neuroprotection .
Comparison with Similar Compounds
Core Structure Variations
The benzofuro[3,2-d]pyrimidine core distinguishes this compound from analogs with thiopheno[3,2-d]pyrimidine or pyrido[2,3-d]pyrimidine systems. Key differences include:
Functional Group Modifications
The thioacetamide linkage and fluorophenyl group are critical for activity. Comparisons include:
| Compound Name | Functional Groups | Impact on Properties | Reference |
|---|---|---|---|
| Target Compound | Thioacetamide, 4-fluorophenyl | Balanced solubility and target affinity | |
| 2-({3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide | Trifluoromethylphenyl acetamide | Increased metabolic stability; higher bioavailability | |
| N-(3-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)thieno[3,2-d]pyrimidin-2-yl)thio)acetamide | Methoxyphenyl, trifluoromethylphenyl | Enhanced electron-withdrawing effects; improved enzyme inhibition |
Unique Features of the Target Compound
Dual Heterocyclic System : The benzofuro[3,2-d]pyrimidine core combined with a furan-2-ylmethyl group creates a unique steric and electronic profile, enabling selective interactions with biological targets .
Thioether-Acetamide Linkage: This moiety improves membrane permeability compared to oxygen-based ethers, as noted in thienopyrimidine analogs .
4-Fluorophenyl Group : Reduces oxidative metabolism, extending half-life in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
